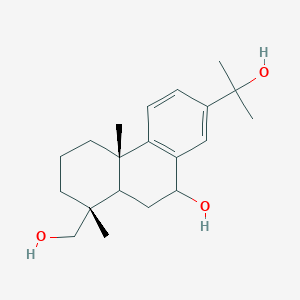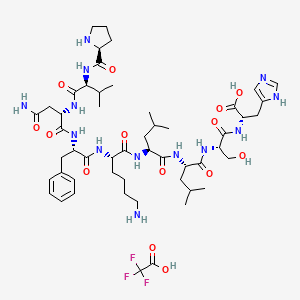
Hemopressin(human, mouse) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hemopressin (human, mouse) (TFA) is a nonapeptide derived from the α1-chain of hemoglobin. Initially isolated from rat brain homogenates, it is an orally active, selective inverse agonist of CB1 cannabinoid receptors. Hemopressin (human, mouse) (TFA) demonstrates antinociceptive effects in inflammatory pain models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemopressin (human, mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Hemopressin (human, mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: Hemopressin (human, mouse) (TFA) primarily undergoes hydrolysis and enzymatic degradation. It is metabolized in vivo and in vitro by endopeptidase 24.15, neurolysin, and angiotensin-converting enzyme (ACE) .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Enzymatic Degradation: Enzymes such as endopeptidase 24.15, neurolysin, and ACE.
Major Products Formed: The major products formed from these reactions are smaller peptide fragments and amino acids .
Scientific Research Applications
Hemopressin (human, mouse) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating cannabinoid receptor activity and its effects on pain perception
Industry: Utilized in the development of new analgesic drugs and cannabinoid receptor modulators
Mechanism of Action
Hemopressin (human, mouse) (TFA) exerts its effects by acting as an inverse agonist at CB1 cannabinoid receptors. It inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. The peptide also causes hypotension in anesthetized rats and reduces mechanical hyperalgesia in chronic constriction injury (CCI) models .
Comparison with Similar Compounds
Hemopressin (rat): Another nonapeptide derived from the α1-chain of hemoglobin, with similar CB1 receptor activity.
RVD-Hpα acetate: A peptide with similar antinociceptive properties.
Uniqueness: Hemopressin (human, mouse) (TFA) is unique due to its selective inverse agonist activity at CB1 cannabinoid receptors and its ability to modulate pain and appetite pathways without causing significant adverse effects .
Properties
Molecular Formula |
C52H80F3N13O14 |
|---|---|
Molecular Weight |
1168.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H79N13O12.C2HF3O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;3-2(4,5)1(6)7/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1 |
InChI Key |
DNARUOVIRGIROR-KXKZAZQTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


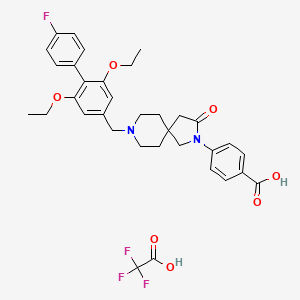


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)


![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

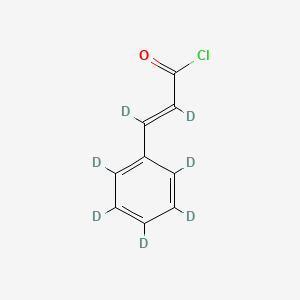
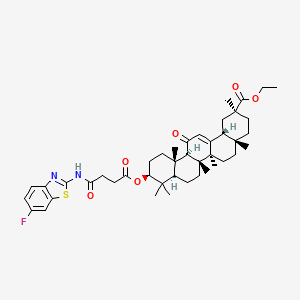
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
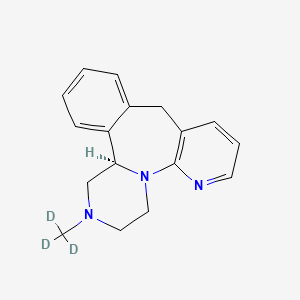
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
